2-(5-Chloro-2-thienyl)-6-methylpyridine

Description

Molecular Structure and Representation

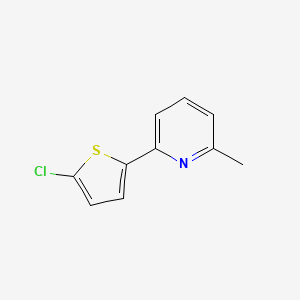

The molecular structure of 2-(5-Chloro-2-thienyl)-6-methylpyridine consists of two distinct heterocyclic ring systems connected through a direct carbon-carbon bond. The pyridine ring system contains a nitrogen atom at position 1, with a methyl group substituent at position 6, while the thiophene ring features a sulfur atom and a chlorine substituent at position 5. The three-dimensional molecular geometry demonstrates planar or near-planar arrangement of both ring systems, facilitating electronic conjugation across the entire molecular framework.

The molecular formula carbon ten hydrogen eight chlorine nitrogen sulfur accurately represents the atomic composition, with a molecular weight of 209.7 grams per mole. Structural analysis reveals the thiophene ring positioned at the 2-position of the pyridine system, creating a biaryl linkage that significantly influences the compound's electronic properties. The chlorine atom on the thiophene ring and the methyl group on the pyridine ring serve as key substituents that modify both steric and electronic characteristics.

Chemical structure databases provide detailed two-dimensional and three-dimensional representations of the compound, showing bond angles and lengths consistent with typical aromatic heterocyclic systems. The planarity of the structure suggests extensive pi-electron delocalization between the thiophene and pyridine rings, contributing to the compound's stability and unique reactivity patterns. Conformational analysis indicates minimal rotational barriers around the inter-ring bond, allowing for potential dynamic behavior in solution.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(5-chlorothiophen-2-yl)-6-methylpyridine, which precisely describes the structural arrangement and substitution pattern. This nomenclature follows standard conventions for naming bicyclic aromatic systems, with the pyridine ring serving as the parent structure and the thiophene ring designated as a substituent.

Alternative naming conventions include this compound, which represents a commonly used variation that emphasizes the thienyl group designation. Chemical suppliers and databases often employ multiple naming systems, including simplified chemical identifiers and trade names that facilitate commercial transactions and literature searches.

The compound appears in various chemical databases under different nomenclature systems, including molecular descriptor language numbers and international chemical identifier strings that provide unique identification codes. These alternative naming systems ensure consistent identification across different chemical information platforms and facilitate automated database searches and chemical inventory management.

Structural representations using simplified molecular-input line-entry system notation provide compact textual descriptions of the molecular structure, enabling rapid communication of structural information in electronic formats. The International Chemical Identifier key system generates unique hash codes that serve as digital fingerprints for the compound, ensuring unambiguous identification in large chemical databases.

Structural Isomers and Related Thiophene-Pyridine Compounds

The compound exists within a family of closely related thiophene-pyridine derivatives that demonstrate systematic variations in substitution patterns and ring connectivity. Notable structural isomers include 2-(5-Chloro-2-thienyl)-3-methylpyridine, 2-(5-Chloro-2-thienyl)-4-methylpyridine, and 2-(5-Chloro-2-thienyl)-5-methylpyridine, each representing positional isomers with methyl groups at different pyridine ring positions.

| Compound | Chemical Abstracts Service Number | Molecular Weight | Methyl Position |

|---|---|---|---|

| 2-(5-Chloro-2-thienyl)-3-methylpyridine | 1187170-17-7 | 209.70 g/mol | Position 3 |

| 2-(5-Chloro-2-thienyl)-4-methylpyridine | 202336-12-7 | 209.70 g/mol | Position 4 |

| 2-(5-Chloro-2-thienyl)-5-methylpyridine | 1187163-39-8 | 209.70 g/mol | Position 5 |

| This compound | 1062177-19-8 | 209.70 g/mol | Position 6 |

These positional isomers share identical molecular formulas and molecular weights but exhibit distinct chemical and physical properties due to different electronic distributions and steric interactions. The systematic study of these related compounds provides valuable insights into structure-activity relationships and enables optimization of synthetic routes for specific applications.

Additional related compounds include 4-(5-Chloro-2-thienyl)-2-methylpyridine, which represents a connectivity isomer where the thiophene ring connects to the pyridine system at position 4 rather than position 2. This structural variation significantly alters the electronic properties and potential reactivity patterns, demonstrating the importance of precise structural control in chemical synthesis.

The thiophene-pyridine compound family extends to include derivatives with different halogen substituents, such as bromine or fluorine analogs, as well as compounds with multiple substituents or different alkyl groups replacing the methyl functionality. Comparative analysis of these related structures reveals systematic trends in electronic properties and provides fundamental insights into the relationship between molecular structure and chemical behavior.

Electronic Structure and Theoretical Calculations

Theoretical calculations using density functional theory methods have provided detailed insights into the electronic structure and properties of pyridine-thiophene oligomers, including compounds structurally related to this compound. These computational studies examine the accuracy of various functional approximations for predicting excited-state properties and absorption spectra of thiophene-pyridine systems.

Research indicates that functionals such as Coulomb-attenuating method Becke three-parameter Lee-Yang-Parr, omega Becke ninety-seven exchange density functional with dispersion corrections, and Minnesota zero-six twice-exchange density functional produce excitation energies closer to benchmark algebraic diagrammatic construction second-order results for pyridine-thiophene compounds. These theoretical investigations reveal that global hybrid functionals like Becke three-parameter Lee-Yang-Parr and Perdew-Burke-Ernzerhof zero produce excitation energies significantly different from benchmark calculations.

The electronic structure calculations demonstrate extensive pi-electron delocalization between the thiophene and pyridine ring systems, contributing to the compound's optical and electronic properties. Natural transition orbital analysis provides detailed information about electronic transitions and excited-state characteristics, revealing the influence of substituent positioning on electronic behavior.

Computational analysis of conformational preferences indicates minimal energy barriers for rotation around the inter-ring carbon-carbon bond, suggesting dynamic behavior in solution. The electronic structure calculations also provide predictions for dipole moments, polarizabilities, and other fundamental electronic properties that influence chemical reactivity and intermolecular interactions.

Theoretical studies of related thiophene-pyridine oligomers reveal systematic trends in electronic properties as chain length increases, providing insights into the potential behavior of extended conjugated systems incorporating similar structural motifs. These calculations contribute to understanding the fundamental electronic characteristics that govern the chemical and physical properties of the compound family.

Chemical Registry Information and Identifiers

The compound has been assigned Chemical Abstracts Service registry number 1062177-19-8, which serves as a unique identifier in chemical databases and literature searches. This registry number enables unambiguous identification and facilitates tracking of research publications, patent applications, and commercial availability information.

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-3-2-4-8(12-7)9-5-6-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHQQXNJFWDLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Chloromethylpyridine Precursors

A key intermediate in the synthesis of substituted pyridines is 2-chloromethylpyridine derivatives. These can be prepared by direct chlorination of methylpyridines:

- Chlorination of 2-methylpyridine with chlorine gas in the presence of anhydrous sodium carbonate yields 2-chloromethylpyridine with moderate selectivity and yield (approx. 65%).

- Alternative radical chlorination methods using N-chlorosaccharin and radical initiators such as azobis(isobutyronitrile) provide 2-chloromethylpyridine in higher yields (~78%).

- Conversion of hydroxymethylpyridines to chloromethylpyridines is achieved using reagents like thionyl chloride, phosphoryl chloride, phosphorus pentachloride, or trichloroacetyl chloride. For instance, treating 2,6-dimethyl-3-hydroxymethylpyridine with thionyl chloride affords 3-chloromethyl-2,6-dimethylpyridine in 84% yield.

These chloromethylpyridines serve as electrophilic partners for subsequent nucleophilic substitution or cross-coupling reactions.

Synthesis of 5-Chloro-2-thienyl Intermediates

The thiophene moiety with a chlorine atom at the 5-position can be prepared via selective chlorination of 2-thiophenecarboxaldehyde or 2-thiophenemethanol derivatives. Chlorination is typically carried out using reagents like N-chlorosuccinimide or sulfuryl chloride under controlled conditions to avoid over-chlorination.

Coupling of Pyridine and Thiophene Units

The assembly of the 2-(5-chloro-2-thienyl)-6-methylpyridine compound involves coupling the chloromethylpyridine derivative with the 5-chloro-2-thienyl moiety. Common methods include:

- Nucleophilic substitution reactions where the chloromethyl group on the pyridine reacts with a thiolate or thiophene derivative bearing a suitable leaving group.

- Metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, where halogenated pyridines and thiophenes are coupled using palladium catalysts under mild conditions.

Though specific details for this exact compound are limited in the literature, analogous thienopyridine syntheses suggest these methods are applicable.

Cyclization and Functional Group Transformations

In related synthetic routes, cyclization steps are employed to form fused thienopyridine rings or to introduce additional functional groups. For example, reactions of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetamide or chloroacetonitrile under reflux with sodium acetate yield 2-functionalized thienopyridines. Subsequent heating and treatment with reagents like phosphorus oxychloride can introduce chloro substituents on pyrimidine rings fused to the thienopyridine core.

While these examples involve fluorinated analogues, the mechanistic insights and reaction conditions provide valuable guidance for preparing this compound and related compounds.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of 2-methylpyridine | 2-methylpyridine | Cl2, anhydrous Na2CO3 | 65 | Direct chlorination to 2-chloromethylpyridine |

| Radical chlorination | 2-methylpyridine | N-chlorosaccharin, AIBN | 78 | Free radical reaction |

| Hydroxymethyl to chloromethyl | 2,6-dimethyl-3-hydroxymethylpyridine | SOCl2 | 84 | Conversion of hydroxymethyl to chloromethyl |

| Coupling with thiophene | 2-chloromethylpyridine + 5-chloro-2-thienyl | Pd catalyst, base, solvent | Variable | Cross-coupling or nucleophilic substitution |

| Cyclization (related systems) | 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione + chloroacetamide | EtOH, NaOAc, reflux | Not specified | Formation of thienopyridine derivatives |

Research Findings and Analysis

- The chlorination of methylpyridines is a well-established route to introduce reactive chloromethyl groups, which are essential for further functionalization.

- The selective chlorination of thiophene rings at the 5-position requires controlled conditions to avoid polysubstitution, which can be achieved using mild chlorinating agents.

- Cross-coupling reactions, especially palladium-catalyzed ones, provide a versatile and efficient method for constructing C–C bonds between pyridine and thiophene rings.

- The presence of electron-withdrawing groups, such as chloro substituents, can influence reactivity and regioselectivity in these syntheses.

- Related studies on fluorinated thienopyridines demonstrate the utility of sodium acetate-catalyzed cyclizations and nucleophilic substitutions to access complex heterocyclic frameworks, which can be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(5-Chloro-2-thienyl)-6-methylpyridine features a pyridine ring substituted with a methyl group at the 6-position and a chloro-thienyl group at the 2-position. This unique structure contributes to its diverse reactivity and potential applications.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being explored as a scaffold for designing novel drug candidates. Its structural features may enhance biological activity against various diseases, including cancer and bacterial infections .

- Biological Activity : Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications .

2. Organic Synthesis

- Building Block for Complex Molecules : It serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various functionalization reactions, including electrophilic substitution and nucleophilic attack .

- Synthesis Pathways : Common synthetic routes include reactions with electrophiles or nucleophiles to modify the core structure, enhancing its utility in organic synthesis.

3. Materials Science

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and conductive polymers. Its unique combination of heterocycles may improve charge transport properties in electronic devices .

- Sensors and Functional Materials : Research is ongoing into its use in developing sensors due to its ability to interact with various analytes, potentially leading to innovative detection methods .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain modifications to the compound significantly enhanced its efficacy, suggesting pathways for developing new antibiotics.

Case Study 2: Organic Semiconductor Applications

Research focused on integrating this compound into organic photovoltaic cells demonstrated improved efficiency compared to traditional materials. The study highlighted the compound's role in enhancing charge mobility and overall device performance.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. Additionally, the compound can activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Comparison Compound : 2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP)

- Structure : Features a phenylethynyl group at the 2-position and a methoxy substituent.

- Activity : Acts as an mGluR5 antagonist, with a near-planar geometry enabling π-stacking interactions in its crystal structure (intermolecular distance: 3.7 Å) .

- Key Difference : The thienyl group in the target compound introduces a sulfur atom, which may alter electronic properties (e.g., increased electron-richness) compared to the phenylethynyl group in M-MPEP. This could influence receptor binding affinity or selectivity.

Role of Halogen Substituents

Comparison Compound: 2-Amino-5-chloropyridine (CAS 1072-98-6)

- Structure : Chlorine substituent directly on the pyridine ring at the 5-position.

- This placement may enhance solubility or alter metabolic stability compared to 2-amino-5-chloropyridine .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-(5-Chloro-2-thienyl)-6-methylpyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C10H8ClN

CAS Number: 1062177-19-8

IUPAC Name: this compound

The compound features a pyridine ring substituted with a thienyl group and a chlorine atom, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors: It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

- Enzymatic Activity: The compound can inhibit or activate enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Potential

In vitro studies have evaluated the anticancer effects of the compound on different cancer cell lines. The results indicate that it can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry examined the efficacy of this compound against multidrug-resistant bacteria. The compound was found to enhance the activity of conventional antibiotics, suggesting a potential role as an adjuvant therapy.

- Cancer Cell Apoptosis : Research conducted by the National Cancer Institute explored the mechanism through which this compound induces apoptosis in breast cancer cells. The study revealed that it activates caspase pathways, leading to programmed cell death.

Q & A

Q. How can structural characterization techniques resolve ambiguities in the compound’s conformation?

- Methodological Answer : X-ray crystallography is critical for confirming planar vs. non-planar configurations. For example, crystal structures of analogous 6-methylpyridine derivatives revealed near-planar geometries with π-stacking interactions (3.7 Å spacing) and torsional angles <6°, indicating restricted rotation .

- NMR spectroscopy can detect electronic environments:

- ¹H NMR : Methyl groups on pyridine show upfield shifts (δ ~2.5 ppm) due to shielding.

- 13C NMR : Thienyl chlorine induces deshielding in adjacent carbons (δ ~120–140 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-chloro-thienyl group influence binding to biological targets like mGluR5?

- Methodological Answer : The chlorine atom enhances electron-withdrawing effects, polarizing the thienyl ring and improving π-π interactions with aromatic residues in receptor pockets. For mGluR5 antagonists, molecular docking studies show that substituents like 6-methylpyridine and chloro-thienyl groups occupy hydrophobic subpockets, with binding affinities (Ki) correlating with halogen size and orientation .

- SAR Analysis : Replacements of chlorine with bulkier halogens (e.g., Br) may increase steric hindrance, reducing affinity, while electron-donating groups (e.g., -OCH₃) disrupt π-stacking .

Q. What computational strategies are optimal for predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) can model reaction pathways, such as the activation energy for Pd-catalyzed coupling steps. For example, B3LYP/6-31G* calculations predict transition states for C–C bond formation in Sonogashira reactions .

- Virtual Screening : Tools like BLAZE use 3D electrostatic and shape descriptors to prioritize derivatives with enhanced bioactivity. For pyridine-thiophene hybrids, field-based similarity scoring aligns query molecules (e.g., known mGluR5 inhibitors) with candidate structures .

Q. How can crystallographic data resolve contradictions in reported bioactivity for structurally similar analogs?

- Methodological Answer : Compare packing motifs and intermolecular interactions. For instance, analogs with identical core structures but divergent crystal packing (e.g., head-to-tail vs. parallel π-stacking) exhibit differing solubility and membrane permeability, impacting in vitro activity .

- Thermodynamic Stability : Differential Scanning Calorimetry (DSC) can identify polymorphs, where higher melting points correlate with stable crystalline forms and reproducible bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sonogashira Coupling

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (Pd) | 10 mol% | Prevents incomplete coupling | |

| Temperature | 110°C | Balances rate vs. side reactions | |

| Solvent | Degassed DMF | Enhances Pd stability | |

| Purification | Toluene/ether (9:1) | Removes unreacted bromides |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.